molecular formula C6H8N2O2 B101129 4,6-Diaminoresorcinol CAS No. 15791-87-4

4,6-Diaminoresorcinol

Cat. No.: B101129
CAS No.: 15791-87-4
M. Wt: 140.14 g/mol
InChI Key: DPYROBMRMXHROQ-UHFFFAOYSA-N
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Description

4,6-Diaminoresorcinol is an organic compound with the molecular formula C6H8N2O2. It is a derivative of resorcinol, featuring two amino groups at the 4 and 6 positions on the benzene ring. This compound is known for its role as a monomer in the synthesis of high-performance polymers, particularly polybenzoxazoles, which are used in various advanced applications due to their exceptional thermal stability and mechanical strength .

Scientific Research Applications

4,6-Diaminoresorcinol has a wide range of applications in scientific research:

Safety and Hazards

4,6-Diaminoresorcinol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing genetic defects .

Relevant Papers

The relevant papers retrieved provide valuable information on the synthesis and applications of this compound .

Mechanism of Action

Target of Action

4,6-Diaminoresorcinol (DAR) is primarily used as a precursor in the synthesis of polybenzoxazoles (PBO) . PBOs are special fibers with high tensile strength and thermal stability, finding wide applications in the military and aerospace fields .

Mode of Action

The synthesis of DAR involves a one-pot catalytic hydrogenation and hydrodechlorination (HDC) of 2-chloro-4,6-dinitroresorcinol (CDNR) . Pd catalysts supported on active carbon (Pd/C) are used in this process . The Pd species, in the form of 3.0-nm Pd nanoparticles composed of Pd 0 and Pd n+, are highly dispersed on active carbon . These catalysts exhibit high activity for the hydrogenation of CDNR .

Biochemical Pathways

The synthesis of DAR from CDNR is a cost-effective route . CDNR is readily obtained from 1,2,3-trichlorobenzene through nitrosation and hydration . An important step in this technique is the complete hydrodechlorination of 2-chloro-4,6-diaminoresorcinol (2-Cl-DAR), an intermediate during the formation of DAR .

Pharmacokinetics

The yield of dar largely depends on the solvent media used in the hydrogenation process . Alkanol or acetic acid aqueous solutions are favorable for HDC .

Result of Action

The result of the action of this compound is the formation of polybenzoxazoles (PBO), which can be processed into special fibers with both high tensile strength and thermal stability . These fibers have wide applications in the military and aerospace fields .

Action Environment

The action environment significantly influences the yield of DAR. The correlations of the dielectric constants of the solvents with the activity and selectivity were obtained . No 2-chloro-4,6-diaminoresorcinol product was detected when the reaction was carried out using 80% ethanol/water media . Strong Cl adsorption causes a decrease in activity and selectivity for DAR of the Pd/C catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Diaminoresorcinol can be synthesized through several methods. One common approach involves the hydrogenation and hydrodechlorination of 2-chloro-4,6-dinitroresorcinol using palladium on carbon (Pd/C) catalysts. This method is cost-effective and yields high purity this compound . Another method involves the acetylation of resorcinol to form 4,6-diacetylresorcinol, followed by oximation and Beckmann rearrangement to produce this compound dihydrochloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The choice of solvent and reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Solvent polarity, dielectric constant, and acid/base properties significantly influence the reaction rate and product distribution .

Chemical Reactions Analysis

Types of Reactions

4,6-Diaminoresorcinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using Pd/C is a typical method.

    Substitution: Reagents such as halogens and sulfonyl chlorides are used under mild conditions.

Major Products

The major products formed from these reactions include polybenzoxazoles, which are synthesized through polycondensation reactions involving this compound and aromatic dicarboxylic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Diaminoresorcinol is unique due to its specific arrangement of amino groups, which allows for the formation of highly stable and strong polymers. This makes it particularly valuable in applications requiring materials with exceptional thermal and mechanical properties .

Properties

IUPAC Name

4,6-diaminobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYROBMRMXHROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301021901
Record name 4,6-Diaminoresorcinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15791-87-4
Record name 4,6-Diaminoresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15791-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Diaminoresorcinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenediol, 4,6-diamino
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Synthesis routes and methods I

Procedure details

Because of the difficulties mentioned it has been tried to obtain diaminoresorcinol from another starting material. Thus, in EP 266,222 it is proposed to nitrate 1,2,3-trichlorobenzene in a sulphuric acid/nitric acid mixture to 1,2,3-trichloro-4,6-dinitro-benzene and to convert this compound, using an alkali metal hydroxide in methanol/water, into 1,3-dihydroxy-2-chloro-4,6-dinitrobenzene. The reduction of the latter compound on a Pd/activated charcoal catalyst gives diaminoresorcinol. However this process has the disadvantage that the dihydroxy compound of the second process step must be extracted with ethyl acetate, as a consequence of which the space yield drops to about 75 g/l (0.32 mole/l); after the said extraction the dihydroxy compound is isolated by evaporation of the ethyl acetate phase.
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nitrate 1,2,3-trichlorobenzene
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alkali metal hydroxide
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Synthesis routes and methods II

Procedure details

4,6-Diamino-1,3-benzenediol dihydrochloride (2.1279 g, 10.0 mmol), 2-benzothiazole terephthalic acid (2.9891 g, 10.0 mmol) and 9.96 g of polyphosphoric acid (77% P2O5) were placed in a resin flask equipped with a mechanical stirrer, nitrogen inlet/outlet tubes, a vacuum connector and a side opening on the resin flask. The solution was heated at 90° C. in vacuo for 20 hours for dehydrochlorination. The reaction mixture was cooled to 50° C., then 6.04 g of P2O5 was added, in vacuo, thereby raising the polymer concentration to 18%. After adding the P2O5, heating was resumed. The mixture was heated at 174° C. for 16 hours, then at 190° C. for 24 hours. Work-up, as in the preceeding Example, gave 3.2 g of polymer with [N]=4.1 dl/g, methanesulfonic acid at 30° C.
Name
4,6-Diamino-1,3-benzenediol dihydrochloride
Quantity
2.1279 g
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2.9891 g
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polyphosphoric acid
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9.96 g
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6.04 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4,6-Diaminoresorcinol?

A1: The molecular formula of this compound is C6H8N2O2, and its molecular weight is 140.14 g/mol.

Q2: What are the common starting materials for synthesizing this compound?

A2: Several starting materials can be used, including 1,2,3-trichlorobenzene [, ], resorcinol [], and benzotrichloride []. The choice of starting material often influences the purity and yield of the final product.

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Common techniques include FTIR spectroscopy, elemental analysis, 1H NMR, 13C NMR, and liquid chromatography [, , ]. These methods help confirm the structure and purity of the synthesized compound.

Q4: How is the purity of this compound dihydrochloride determined?

A4: Conductometric titration, using either acid-base titration or AgNO3 titration, is a reliable method for determining the purity of this compound dihydrochloride []. This method offers clear conductivity turning points, ensuring accurate and repeatable results.

Q5: What is a major challenge associated with handling this compound?

A5: this compound is known to be unstable in air []. This instability poses challenges during storage, handling, and transportation, often necessitating the use of stabilized forms or derivatives.

Q6: How is the stability of this compound enhanced?

A6: Acid stabilization, particularly using hydrochloric acid or phosphoric acid, is a common strategy to improve the stability of this compound []. Converting it to its dihydrochloride salt or diphosphate salt enhances its resistance to oxidation [, ].

Q7: Are there alternative forms of this compound with improved stability?

A7: Yes, benzo[1,2-d:5,4-d']bis-2(3H)-oxazolone is a stable equivalent of this compound, synthesized through sulfur-assisted carbonylation []. This derivative offers enhanced stability during storage and transportation, making it a practical alternative.

Q8: What is the primary application of this compound?

A8: this compound is a crucial monomer in the synthesis of poly(p-phenylene benzobisoxazole) (PBO) [, , , ]. PBO, known for its exceptional strength, high modulus, and thermal stability, finds applications in various high-performance materials.

Q9: What role does polyphosphoric acid (PPA) play in PBO synthesis?

A9: PPA acts as both a solvent and a catalyst in the polycondensation reaction between this compound and terephthalic acid, leading to the formation of PBO [, , ]. The properties of the final PBO polymer can be influenced by the concentration of P2O5 in the PPA solution [].

Q10: How are PBO fibers manufactured?

A10: PBO fibers are typically fabricated using a dry-jet wet-spinning technique from a solution of PBO polymer in PPA [, ]. The spinning conditions, such as temperature, pressure, and air gap, significantly influence the mechanical properties of the resulting fibers [].

Q11: How can the mechanical properties of PBO fibers be further enhanced?

A11: The mechanical properties of PBO fibers, such as tensile modulus, can be significantly improved through thermal drawing []. Additionally, incorporating carbon nanotubes (CNTs) into the PBO matrix via in-situ polymerization can further enhance both mechanical strength and thermal stability [, , , ].

Q12: What are the advantages of using carbon nanotubes in PBO composites?

A12: CNTs, when effectively dispersed and functionalized, can improve interfacial adhesion, load transfer, and molecular chain packing within the PBO matrix [, , , ]. This leads to enhanced mechanical reinforcement and thermal stability of the composite material.

Q13: Beyond PBO fibers, are there other applications of this compound derivatives?

A13: Yes, 2,6-Bis(p-aminophenyl)benzo[1,2-d;5,4-d′]-bisoxazole, synthesized from this compound dihydrochloride, is used as a key intermediate in the preparation of poly(p-phenylene vinylene) (PPV) light-emitting materials [, ].

Q14: What are the current research focuses on this compound and its derivatives?

A14: Ongoing research aims to develop more efficient and cost-effective synthesis routes for this compound [, ], as well as explore novel derivatives with enhanced properties and broader applications.

Q15: What are some potential future directions for research on this compound?

A15: Future research may focus on developing sustainable and environmentally friendly synthesis methods for this compound [], as well as exploring its potential in emerging fields such as energy storage and biomedical applications.

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